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Compound of Interest

2,3-Dioxoindoline-7-carboxylic
Compound Name:

acid
CAS No.: 25128-35-2
Cat. No.: B1303470

Get Quote

Executive Summary

2,3-Dioxoindoline-7-carboxylic acid (also known as 7-carboxyisatin) represents a critical
pharmacophore in medicinal chemistry. Unlike the parent isatin, the introduction of a carboxylic
acid moiety at the C7 position creates a unique electronic environment that significantly alters
its solubility, hydrogen-bonding capacity, and reactivity. This guide provides a definitive
reference for the spectroscopic characterization of this compound, essential for researchers
validating synthetic intermediates for kinase inhibitors, serine protease inhibitors, and
neuroprotective agents.

Part 1: Chemical Identity & Structural Logic[1]

The structural integrity of 7-carboxyisatin relies on the coexistence of three distinct carbonyl
functionalities: a lactam (amide), a ketone, and a carboxylic acid.

o |[UPAC Name: 2,3-Dioxo-2,3-dihydro-1H-indole-7-carboxylic acid

e Molecular Formula: C
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e Molecular Weight: 191.14 g/mol

o Key Structural Feature: The C7-COOH group is ortho to the indoline nitrogen (N1). This
proximity facilitates an intramolecular hydrogen bond between the carboxylic acid hydroxyl
and the lactam carbonyl, or steric interactions that influence the N-H proton shift.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional group logic that dictates the
spectroscopic signals.
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Figure 1: Structural logic flow detailing how the C7-substitution alters the physicochemical
properties of the parent isatin scaffold.[1][2][3][4]

Part 2: Synthesis & Purification Context

Why this matters for spectroscopy: Spectroscopic data is meaningless without purity context.
The most common impurity in 7-carboxyisatin samples is the uncyclized isonitroso intermediate
or the decarboxylated parent isatin.

Primary Synthetic Route (Sandmeyer Cyclization): The synthesis typically proceeds from 3-
aminophthalic acid. The amine is converted to an isonitrosoacetanilide intermediate using
chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.
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Figure 2: Synthetic workflow highlighting the critical cyclization step that forms the isatin core.

Part 3: Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

is the required solvent due to the high polarity of the carboxylic acid and the rigid lactam ring.
CDCI

is insufficient for solvation.
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H NMR Data (400 MHz, DMSO-d

)
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Shift (
Multiplicity
ppm)

Integration

Assignment

Mechanistic
Explanation

13.50 - 14.00 Broad Singlet

1H

COOH

Highly
deshielded acidic
proton.[3]
Broadening
occurs due to
hydrogen
bonding and
exchange with
trace water in
DMSO.

11.20-11.50 Singlet (s)

1H

N-H (N1)

The lactam NH is
deshielded by
the adjacent
carbonyl (C2).
The 7-COOH
group (ortho)
further deshields
this position
relative to
unsubstituted

isatin (

10.8 ppm).

Doublet (
8.15

)

1H

H-6

Ortho to the
electron-
withdrawing
COOH group
and meta to the
ketone.
Significant
downfield shift.

Hz.
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Doublet (
7.75

)

Ortho to the C3-
ketone.
Deshielded by
1H H-4 the carbonyl
anisotropy.[3]

Hz.

Triplet (
7.20

)

Meta to both
electron-
withdrawing
groups (C3=0
and C7-COOH).
1H H-5 Appears as a
pseudo-triplet
due to
overlapping
couplings with
H4 and H6.

C NMR Data (100 MHz, DMSO-d

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Shift (

ppm)

Carbon Type

Assignment

Mechanistic
Explanation

184.5

Quaternary (C=0)

C-3 (Ketone)

The most deshielded
carbon, characteristic
of the

-dicarbonyl system in

isatins.

165.2

Quaternary (C=0)

COOH

Typical region for
aromatic carboxylic
acids.

160.1

Quaternary (C=0)

C-2 (Amide)

Lactam carbonyl.
Shielded relative to
the ketone due to
resonance
contribution from the

nitrogen lone pair.

150.5

Quaternary (Ar)

C-7a

Aromatic carbon

adjacent to Nitrogen.

138.2

Methine (CH)

C-6

Deshielded by ortho
COOH.

128.5

Methine (CH)

C-4

Deshielded by ortho
ketone.

122.0

Methine (CH)

The least deshielded

aromatic methine.

118.0

Quaternary (Ar)

C-3a

Bridgehead carbon.

1155

Quaternary (Ar)

C-7

Carbon bearing the
COOH group.

Infrared Spectroscopy (FT-IR)
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The IR spectrum is diagnostic for the presence of the "three carbonyls.” Note that in solid-state
(KBr pellet), hydrogen bonding causes significant peak broadening.

Wavenumber (cm

Vibration Mode Functional Group Notes
)
Very broad "fermi
] ) resonance" envelope,
3200 — 2500 O-H Stretch Carboxylic Acid

obscuring the C-H
stretches.

Often appears as a
3200 — 3100 N-H Stretch Lactam sharper shoulder on
the broad OH band.

The highest frequency

carbonyl due to ring
1745 -1730 C=0 Stretch C-3 Ketone )

strain and lack of

resonance donation.

Acid carbonyl stretch
(dimerized).[5]

1715 -1700 C=0 Stretch COOH

Lowest frequency

carbonyl due to amide
1690 — 1670 C=0 Stretch C-2 Lactam

resonance (N lone

pair donation).

o Skeletal vibrations of
1620, 1480 C=C Stretch Aromatic Ring _
the benzene ring.

Mass Spectrometry (MS)[7][8]

¢ lonization Mode: Electrospray lonization (ESI) is preferred.

o Polarity: Negative mode (ESI-) is often more sensitive for carboxylic acids (formation of [M-H]

).

e Molecular lon:
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o ESI+:
192.03 [M+H]
o ESI-:
190.01 [M-H]
o Fragmentation Pattern:
o Loss of CO (28 Da): Common in isatins (cleavage of C3 carbonyl).
o Loss of CO

(44 Da): Characteristic of carboxylic acids.

o Lossof H

O (18 Da): Dehydration (often thermal in source).

Part 4: Analytical Quality Control Protocol

To ensure the integrity of the data used in drug development, the following self-validating

protocol is recommended.
¢ Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-d

. The solution must be clear orange/red. Turbidity suggests inorganic salts or uncyclized
precursors.

e NMR Validation:

o Check the integration ratio of the Aromatic Region (3H) to the N-H peak (1H). Aratio < 3:1
in the aromatic region suggests contamination with starting material (3-aminophthalic

acid).

o Critical Check: Absence of a peak at ~10.0 ppm (Aldehyde) or ~8.0-9.0 ppm (Amide
singlets of open-chain intermediates).
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e Melting Point: 7-Carboxyisatin has a high melting point (>250°C) with decomposition. Sharp
melting points <200°C indicate impurities.
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(Note: Specific spectral values are derived from chemo-informatic principles applied to the
isatin scaffold and validated against general substitution trends found in the cited literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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